molecular formula C2H4OS B3056408 Thiirane 1-oxide CAS No. 7117-41-1

Thiirane 1-oxide

Cat. No.: B3056408
CAS No.: 7117-41-1
M. Wt: 76.12 g/mol
InChI Key: PCYCVCFVEKMHGA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiirane 1-oxide can be synthesized through several methods. One common approach involves the oxidation of thiirane using oxidizing agents such as periodate. This reaction typically occurs in a solvent like 1,1,1-trifluoroacetone at low temperatures (around 0°C) to ensure high yields and selectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles to laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may employ continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Thiirane 1-oxide undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to thiirane under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the sulfur atom, leading to ring-opening and formation of different products.

Common Reagents and Conditions:

    Oxidation: Periodate in 1,1,1-trifluoroacetone.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiirane.

    Substitution: Various sulfur-containing compounds depending on the nucleophile used.

Scientific Research Applications

Thiirane 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of thiirane 1-oxide involves its high ring strain, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, including nucleophilic attacks and ring-opening reactions. The sulfur atom in the ring can act as an electrophilic center, making it susceptible to nucleophilic attack. This property is exploited in many synthetic applications to form new compounds with desired properties .

Comparison with Similar Compounds

Thiirane 1-oxide can be compared with other similar compounds, such as:

    Thiirane: The parent compound without the oxygen atom. Thiirane is less reactive due to the absence of the oxygen atom.

    Epoxides: Oxygen analogs of this compound. Epoxides are less reactive towards nucleophiles compared to this compound due to the absence of sulfur.

    Thietane: A four-membered sulfur-containing ring. Thietane is less strained and thus less reactive compared to this compound.

Uniqueness: this compound’s uniqueness lies in its combination of sulfur and oxygen in a highly strained three-membered ring, which imparts high reactivity and versatility in chemical synthesis .

Properties

IUPAC Name

thiirane 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4OS/c3-4-1-2-4/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYCVCFVEKMHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221355
Record name Thiirane S-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7117-41-1
Record name Thiirane oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7117-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiirane, 1-oxide-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007117411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiirane S-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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